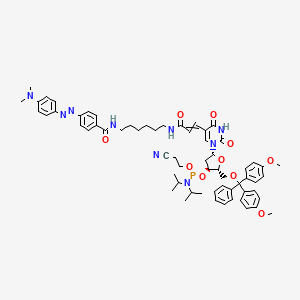
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one is a synthetic organic compound belonging to the phenothiazine class. Phenothiazines are known for their diverse applications in medicinal chemistry, particularly as antipsychotic and antiemetic agents. This compound, characterized by the presence of a dimethylamino group and an iodine atom, exhibits unique chemical properties that make it valuable for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one typically involves multiple steps, starting from readily available precursors. One common method includes the iodination of 7-(Dimethylamino)-3H-phenothiazin-3-one using iodine and an oxidizing agent such as hydrogen peroxide or sodium hypochlorite. The reaction is usually carried out in an organic solvent like acetic acid or dichloromethane at elevated temperatures to facilitate the iodination process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography. The choice of solvents and reagents is carefully controlled to ensure environmental and economic efficiency.
Análisis De Reacciones Químicas
Types of Reactions
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.
Reduction: Reduction reactions using agents such as sodium borohydride or lithium aluminum hydride can convert the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Reduced phenothiazine derivatives.
Substitution: Various substituted phenothiazine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one has several scientific research applications:
Biology: Investigated for its interactions with biological macromolecules, including DNA and proteins, making it a candidate for studying molecular recognition processes.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of neurological disorders and as an antimicrobial agent.
Industry: Utilized in the development of dyes and pigments due to its chromophoric properties.
Mecanismo De Acción
The mechanism of action of 7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one involves its interaction with specific molecular targets. The compound can intercalate into DNA, disrupting the normal function of the genetic material. It also interacts with various enzymes and receptors, modulating their activity. The presence of the dimethylamino group enhances its ability to cross cell membranes, facilitating its intracellular effects .
Comparación Con Compuestos Similares
Similar Compounds
Methylene Blue: Another phenothiazine derivative used as a dye and in medical applications.
Toluidine Blue: Similar in structure and used as a biological stain.
Dimethylmethylene Blue: Used in histology and cytology for staining purposes.
Uniqueness
7-(Dimethylamino)-4-iodo-3H-phenothiazin-3-one is unique due to the presence of the iodine atom, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the development of advanced materials with unique optical properties.
Propiedades
Número CAS |
195193-88-5 |
|---|---|
Fórmula molecular |
C14H11IN2OS |
Peso molecular |
382.22 g/mol |
Nombre IUPAC |
7-(dimethylamino)-4-iodophenothiazin-3-one |
InChI |
InChI=1S/C14H11IN2OS/c1-17(2)8-3-4-9-12(7-8)19-14-10(16-9)5-6-11(18)13(14)15/h3-7H,1-2H3 |
Clave InChI |
PWTHTNNPBKTNMU-UHFFFAOYSA-N |
SMILES canónico |
CN(C)C1=CC2=C(C=C1)N=C3C=CC(=O)C(=C3S2)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![Trimethoxy[3-(propane-2-sulfonyl)propyl]silane](/img/structure/B12577560.png)

![3-Anilino-5H-[1,2,4]triazino[5,6-b]indol-5-ol](/img/structure/B12577568.png)
![8-{[tert-Butyl(diphenyl)silyl]oxy}oct-4-en-1-ol](/img/structure/B12577573.png)
![Benzoyl chloride, 3,4,5-tris[[(3S)-3,7-dimethyloctyl]oxy]-](/img/structure/B12577578.png)
![1,4-Bis[4-(2-ethylhexyloxy)benzoyl]piperazine](/img/structure/B12577585.png)
![9H-Pyrido[3,4-c]azepin-9-one, 5,6,7,8-tetrahydro-](/img/structure/B12577596.png)

![3-Acetyl-7-[(prop-2-en-1-yl)oxy]-2H-1-benzopyran-2-one](/img/structure/B12577612.png)
![1,1',1'',1'''-{1,4-Phenylenebis[(ethene-2,1-diyl)-2,1-phenyleneethene-2,1,1-triyl]}tetrabenzene](/img/structure/B12577621.png)
